2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)16-17(19-9-8-18-16)26-13-5-4-10-22(11-13)15(25)12-23-14(24)6-3-7-20-23/h3,6-9,13H,4-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGPBCRYFPDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (molecular formula: C17H22N6O3, molecular weight: 358.402) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several significant structural components:
- Pyrazine Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Group : Enhances solubility and reactivity.
- Dimethylamino Group : Increases biological activity through enhanced molecular interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, indicating that the target compound could be beneficial in treating infections. For instance, pyridazinone derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in antimicrobial therapy .
Anticancer Potential
Research indicates that derivatives of pyridazinone, including this compound, may demonstrate anticancer properties. Studies have found that certain pyridazinone derivatives can inhibit tumor cell proliferation across various cancer cell lines, including leukemia and breast cancer . For example, compounds in this class have exhibited IC50 values as low as 0.091 mM against specific cancer cell lines .
The exact mechanism of action for the compound remains to be fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors within biological systems. This interaction could lead to modulation of biochemical pathways, potentially resulting in therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby reducing substrate availability and enzyme activity.
- Receptor Modulation : It might also interact with receptor sites to alter signaling pathways involved in disease processes.
Case Studies and Research Findings
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Preparation of Pyrazine Intermediates : Utilizing reactions like the coupling of dimethylamine with chlorinated pyrazine derivatives.
- Formation of Piperidine and Pyridazinone Structures : These steps often require specific conditions like controlled temperatures and the use of solvents such as dichloromethane.
Scientific Research Applications
Structural Overview
The compound features several key structural components:
- Pyrazine Ring : Contributes to the interaction with biological targets.
- Piperidine Group : Enhances solubility and reactivity.
- Dimethylamino Group : Increases biological activity through enhanced molecular interactions.
These functional groups make the compound versatile in synthetic organic chemistry and biological applications.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties . Similar compounds have shown effectiveness against various pathogens, suggesting potential use in treating infections. Pyridazinone derivatives, for instance, have been reported to possess antibacterial and antifungal activities, making them candidates for further investigation in antimicrobial therapy.
Anticancer Potential
Research indicates that derivatives of pyridazinone, including this compound, may demonstrate anticancer properties . Certain derivatives have been found to inhibit tumor cell proliferation across various cancer cell lines, including leukemia and breast cancer. For example, compounds in this class have exhibited IC50 values as low as 0.091 mM against specific cancer cell lines. The mechanism of action is hypothesized to involve:
- Enzyme Inhibition : Binding to active sites of enzymes, reducing substrate availability and activity.
- Receptor Modulation : Interacting with receptor sites to alter signaling pathways involved in disease processes.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Preparation of Pyrazine Intermediates : Utilizing reactions like the coupling of dimethylamine with chlorinated pyrazine derivatives.
- Formation of Piperidine and Pyridazinone Structures : These steps often require controlled temperatures and specific solvents like dichloromethane.
Case Study Insights
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study involving pyridazinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research on pyridazinone analogs reported promising results in inhibiting the growth of MCF-7 breast cancer cells, with mechanisms involving apoptosis induction.
Comparison with Similar Compounds
Structural Analogues of Pyridazin-3(2H)-one Derivatives
Below is a comparative analysis of key analogs:
Key Observations:
- Bioactivity: While 3a-3h derivatives exhibit antimicrobial activity, the dimethylamino-pyrazine group in the target compound may enhance selectivity for cancer-related targets (e.g., ferroptosis induction) .
- Solubility: The dimethylamino group likely improves water solubility compared to phenyl-substituted analogs like the compound in .
Heterocyclic Systems with Piperidine/Pyrazine Moieties
Piperidine and pyrazine rings are common in medicinal chemistry. Notable comparisons include:
- Pyrido[2,3-b]pyrazin-3(4H)-one derivatives: These compounds, such as those in , feature fused pyridine-pyrazine systems but lack the pyridazinone core. Their nitrobenzyl substituents confer redox activity, unlike the target compound’s dimethylamino group.
- 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives: Patent compounds in with piperidinyl/dimethylamino groups show structural overlap but differ in core scaffold (pyrimidinone vs. pyridazinone), impacting ring electronics and target affinity.
Research Findings and Therapeutic Potential
- Anticancer Activity: Analogous pyridazinones (e.g., 3a-3h) show antitumor effects, suggesting the target compound could act as a ferroptosis inducer (FIN) in oral squamous cell carcinoma (OSCC) .
- Selectivity: The piperidine-pyrazine side chain may enable selective targeting of cancer cells over normal tissues, as observed in OSCC ferroptosis studies .
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary synthons:
- Pyridazin-3(2H)-one core (Position 3-oxo group critical for reactivity)
- 1-(2-Oxoethyl)piperidine intermediate (Requires keto-ethyl bridging unit)
- 3-(Dimethylamino)pyrazin-2-ol (Oxy-linked substituent on piperidine)
Key bond formations include:
- Amide linkage between piperidine N and keto-ethyl group
- Ether bridge between piperidine C3 and pyrazine O
- Pyridazinone C2-N bond to ethyl spacer
Pyridazin-3(2H)-one Core Synthesis
Classical Hydrazine Cyclocondensation
4-Oxo-4-phenylbutanoic acid reacts with hydrazine hydrate under reflux to yield pyridazin-3(2H)-one. Modifications include:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C, 6 hr |
| Yield | 68–75% |
Mechanistic Insight
- Hydrazine attacks carbonyl, forming hydrazide intermediate
- Intramolecular cyclization via elimination of H2O
1-(2-Oxoethyl)piperidine Intermediate Preparation
Piperidine Alkylation Strategies
Dibromoalkane Mediated Coupling
Piperidine undergoes N-alkylation with 1,4-dibromobutane in acetone using K2CO3/DBU:
Optimized Protocol
| Component | Quantity (mmol) | Role |
|---|---|---|
| Piperidine | 10 | Nucleophile |
| 1,4-Dibromobutane | 24 | Electrophile |
| DBU | 0.5 | Base/Catalyst |
| Reaction Time | 70 hr | |
| Yield | 62% |
Purification
- Column chromatography (CHCl3:MeOH 95:5) removes di-alkylated byproducts
Bromoacetyl Bromide Acylation
Alternative route employs bromoacetyl bromide for direct keto-ethyl installation:
Stepwise Process
- Piperidine + Bromoacetyl bromide → 1-(bromoacetyl)piperidine
- Halogen displacement with NaN3 → Azide intermediate
- Staudinger reduction → Primary amine
- Oxidation (KMnO4) → Keto group
Comparative Yield Analysis
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Dibromoalkane | 62% | 92% |
| Bromoacetyl | 48% | 87% |
Pyrazine Ether Linkage Formation
Final Assembly: Convergent Synthesis
Fragment Coupling Sequence
Conditions
- 12 hr reflux
- 89% yield of ethyl 2-(3-oxopyridazin-2(3H)-yl)acetate
- Saponification and Activation
- NaOH/EtOH hydrolysis → Carboxylic acid (95%)
- HATU/DIPEA activation → Mixed carbonate
- Piperidine-Pyrazine Conjugate Addition
Activated acid + 3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine → Amide bond
Critical Parameters
| Factor | Optimal Value |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | 0°C → rt |
| Reaction Time | 18 hr |
| Yield | 76% |
Analytical Characterization Data
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J=2.8 Hz, 1H, pyrazine H5)
δ 7.95 (dd, J=9.2, 5.6 Hz, 1H, pyridazinone H5)
δ 4.62 (m, 1H, piperidine H3)
δ 3.42 (s, 6H, N(CH3)2)
δ 2.81–2.75 (m, 4H, piperidine H2/H6)
HRMS (ESI-TOF)
Calculated for C19H23N5O3 [M+H]+: 394.1824
Found: 394.1819
Challenges and Optimization Opportunities
Regioselectivity in Pyrazine Functionalization
Scale-Up Considerations
Critical Process Parameters
| Stage | Control Point |
|---|---|
| Mitsunobu Reaction | DIAD addition rate <5 mL/min |
| Final Coupling | HATU stoichiometry 1.05 eq |
| Crystallization | Anti-solvent (hexane) gradient cooling |
Pilot-Scale Yields
| Batch Size | Yield |
|---|---|
| 100 g | 68% |
| 1 kg | 63% |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the pyridazinone core with a functionalized piperidine intermediate. Critical steps include nucleophilic substitution (e.g., introducing the dimethylamino pyrazine moiety) and amide bond formation. Optimization strategies:
- Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .
- Employ HPLC or LC-MS for real-time monitoring of intermediates to minimize byproducts .
- Adjust solvent polarity (e.g., DMF for solubility vs. dichloromethane for phase separation) to control reaction kinetics .
- Data Analysis : Compare yields under varying temperatures (e.g., room temp vs. reflux) and catalysts (e.g., DCC vs. EDC).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structural integrity?
- Methodology :
- 1H/13C NMR : Identify key protons (e.g., pyridazinone C=O at ~165 ppm) and piperidine N-methyl groups (δ 2.2–2.5 ppm) .
- HRMS : Verify molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns to confirm substituent connectivity .
- IR : Detect carbonyl stretches (1670–1750 cm⁻¹) and aromatic C-N vibrations (1350–1500 cm⁻¹) .
- Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the compound’s inhibitory activity against kinase targets?
- Methodology :
- Enzyme Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or MAPK) to measure IC50 values .
- Crystallography : Co-crystallize the compound with target kinases to map binding interactions (e.g., hydrogen bonding with hinge regions) .
- Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .
- Data Contradictions : If activity varies across assays, assess buffer conditions (e.g., ATP concentration) or protein isoforms .
Q. How can researchers resolve contradictions in biological activity data observed across in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Studies : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS) to explain efficacy gaps .
- Toxicology Profiling : Evaluate hepatotoxicity (ALT/AST levels) and plasma protein binding to correlate in vitro potency with in vivo safety .
- Dose-Response Modeling : Use Hill equation analysis to compare potency shifts between cell lines and animal models .
Q. What strategies are effective for analyzing byproducts formed during the compound’s synthesis?
- Methodology :
- Chromatographic Separation : Use preparative HPLC to isolate byproducts; characterize via NMR and HRMS .
- Mechanistic Studies : Perform kinetic isotope effects (KIEs) or DFT calculations to identify rate-limiting steps (e.g., unintended cyclization) .
- Reaction Optimization : Introduce protecting groups (e.g., Boc for amines) to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
